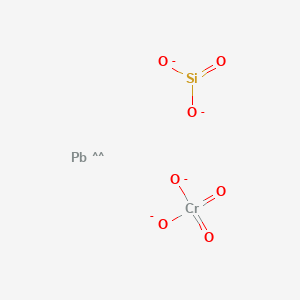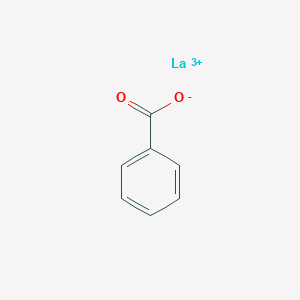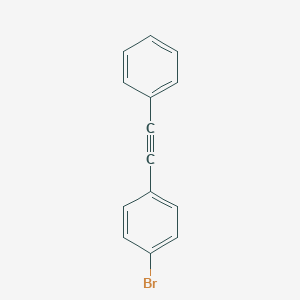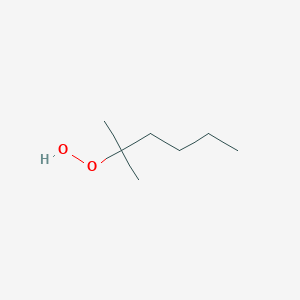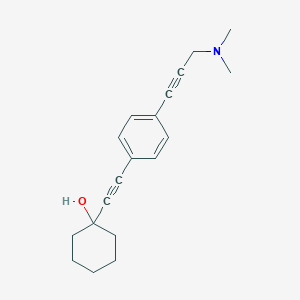
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-, also known as DAPPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DAPPA is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- is a selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is a family of serine/threonine kinases that are activated by various signals, including diacylglycerol and calcium ions. PKC is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- inhibits the activity of PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In neurons, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- enhances synaptic transmission and plasticity, and enhances learning and memory. In immune cells, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- modulates the function of T cells and natural killer cells, and enhances the immune response against viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has several advantages for lab experiments, including its selectivity for PKC, its ability to penetrate the blood-brain barrier, and its low toxicity. However, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- also has some limitations, including its limited solubility in water, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-. One direction is to further optimize its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential applications in other fields, such as infectious diseases and metabolic disorders. Finally, the development of Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- derivatives with improved selectivity and potency may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- involves a series of chemical reactions, starting from the commercially available starting material, 4-(dimethylamino)phenylacetylene. The first step involves the reaction of this compound with 4-bromo-1-butene in the presence of a palladium catalyst to yield the intermediate, 1-(4-(dimethylamino)phenyl)-1-hexene. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to yield the final product, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)-.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to modulate synaptic transmission and plasticity, and to enhance learning and memory in animal models. In immunology, Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- has been shown to modulate the function of immune cells, including T cells and natural killer cells, and to enhance the immune response against viral infections.
Propiedades
Número CAS |
14893-26-6 |
|---|---|
Nombre del producto |
Cyclohexanol, 1-(2-(p-(3-dimethylamino-1-propynyl)phenyl)ethynyl)- |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-[2-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H23NO/c1-20(2)16-6-7-17-8-10-18(11-9-17)12-15-19(21)13-4-3-5-14-19/h8-11,21H,3-5,13-14,16H2,1-2H3 |
Clave InChI |
QWYKSAVKYBACJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
SMILES canónico |
CN(C)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
Otros números CAS |
14893-26-6 |
Sinónimos |
1-[[p-[3-(Dimethylamino)-1-propynyl]phenyl]ethynyl]-1-cyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



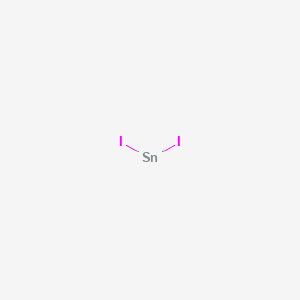
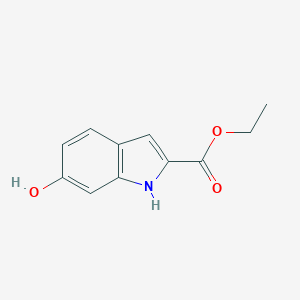
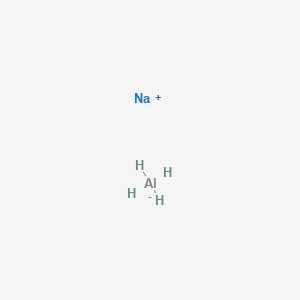
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
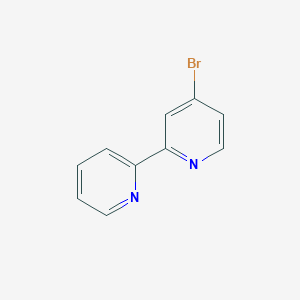
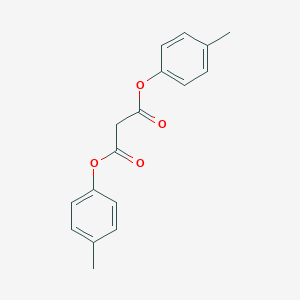
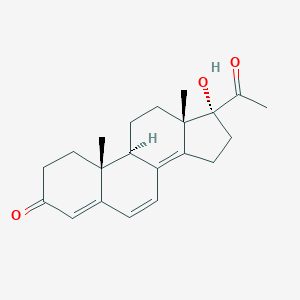
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
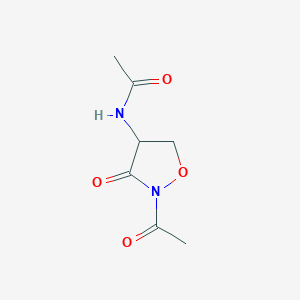
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
